molecular formula C20H26N6O2 B2527989 8-(4-ethylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 850900-23-1

8-(4-ethylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2527989
CAS RN: 850900-23-1
M. Wt: 382.468
InChI Key: WVATXAPVBODNRA-UHFFFAOYSA-N
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Description

The compound “8-(4-ethylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione” is related to pyridazinones, which are inhibitors of PARP7 . These compounds are useful in the treatment of cancer .


Molecular Structure Analysis

The molecular structure of this compound is not directly provided in the available resources. It’s part of a larger group of compounds known as pyridazinones .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. It’s part of a patent application for pyridazinones as PARP7 inhibitors .

Scientific Research Applications

Anticancer Properties

STK594822 exhibits promising anticancer activity. Research has shown that it inhibits tumor cell growth by targeting specific pathways . Its potential as a chemotherapeutic agent warrants further investigation.

Antioxidant Activity

STK594822 demonstrates strong antioxidant properties. It scavenges free radicals and protects cells from oxidative damage. This makes it relevant for potential therapeutic interventions in oxidative stress-related diseases .

Antiviral Applications

Studies suggest that STK594822 may inhibit viral replication. Its mechanism of action involves interfering with viral enzymes or proteins. Researchers have explored its efficacy against various viruses, including herpes simplex and influenza .

Anti-inflammatory Effects

STK594822 exhibits anti-inflammatory activity by modulating inflammatory pathways. It could be valuable in conditions like rheumatoid arthritis or inflammatory bowel diseases .

Neuroprotective Potential

Preclinical studies indicate that STK594822 protects neurons from damage. Its neuroprotective effects make it relevant for neurodegenerative disorders like Alzheimer’s disease or Parkinson’s disease .

Cardiovascular Applications

STK594822 may influence cardiovascular health. It could impact blood vessel function, platelet aggregation, or lipid metabolism. Further investigations are needed to explore its potential in preventing cardiovascular diseases .

Metabolic Disorders

Emerging evidence suggests that STK594822 affects metabolic pathways. It might regulate glucose metabolism, lipid homeostasis, or insulin sensitivity. Researchers are studying its role in diabetes and obesity management .

Epigenetic Modulation

STK594822 could be relevant in epigenetic research. It may alter DNA methylation patterns or histone modifications, affecting gene expression. Investigating its epigenetic impact is crucial for understanding its broader applications .

Obaid, R. J. (2022). Novel benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Arabian Journal of Chemistry, 15(12), 104505. DOI: 10.1016/j.arabjc.2022.104505

Mechanism of Action

This compound is related to pyridazinones, which are inhibitors of PARP7 . PARP7 inhibitors are useful in the treatment of cancer .

properties

IUPAC Name

8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O2/c1-3-24-11-13-25(14-12-24)19-21-17-16(18(27)22-20(28)23(17)2)26(19)10-9-15-7-5-4-6-8-15/h4-8H,3,9-14H2,1-2H3,(H,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVATXAPVBODNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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